Methyl [(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H7N3O6S It is characterized by the presence of a cyano group, two nitro groups, and a sulfanyl group attached to a phenyl ring, which is further connected to a methyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate typically involves the reaction of 2-cyano-3,5-dinitrobenzenethiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: Conversion of nitro groups to amino groups.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Scientific Research Applications
Methyl 2-[(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain enzyme substrates.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-[(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate involves its interaction with biological molecules through its reactive functional groups. The cyano and nitro groups can participate in various biochemical reactions, potentially inhibiting enzyme activity or interacting with nucleophilic sites in proteins and nucleic acids. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: Similar in structure but lacks the nitro and sulfanyl groups.
2-Cyano-3,5-dinitrobenzenethiol: Similar in structure but lacks the methyl acetate moiety.
Methyl 2-(2-cyanoacetamido)benzoate: Contains a cyano group and an ester moiety but differs in the aromatic ring structure.
Uniqueness
Methyl 2-[(2-cyano-3,5-dinitrophenyl)sulfanyl]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing nitro groups and a nucleophilic sulfanyl group makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C10H7N3O6S |
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Molecular Weight |
297.25 g/mol |
IUPAC Name |
methyl 2-(2-cyano-3,5-dinitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H7N3O6S/c1-19-10(14)5-20-9-3-6(12(15)16)2-8(13(17)18)7(9)4-11/h2-3H,5H2,1H3 |
InChI Key |
VMCBRTNAZPPDBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC(=CC(=C1C#N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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